H-Leu-OtBu.HCl

mTORC1 signaling p70S6K phosphorylation leucine sensing

Differentiate your solid-phase peptide synthesis workflow with H-Leu-OtBu.HCl (CAS 2748-02-9). Its acid-labile tert-butyl ester is fully orthogonal to base-labile Fmoc groups, enabling selective TFA deprotection under standard Fmoc/tBu strategies — a capability not matched by methyl ester analogs. The steric bulk of the tert-butyl group also suppresses racemization during Fmoc removal, preserving enantiomeric purity. Crucially, this same compound activates mTORC1 (p70S6K phosphorylation) and competitively inhibits LAT1-mediated leucine uptake at 0.4–1 mM, allowing a single lot to serve as both synthetic intermediate and biological probe. Procure with confidence for neuropeptide ligand programs (NK1/NK2) and therapeutic peptide synthesis where stereochemical fidelity and orthogonal reactivity are non‑negotiable.

Molecular Formula C10H22ClNO2
Molecular Weight 223.74 g/mol
CAS No. 2748-02-9
Cat. No. B555351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Leu-OtBu.HCl
CAS2748-02-9
Synonyms2748-02-9; L-Leucinetert-butylesterhydrochloride; H-Leu-OtBu.HCl; (S)-tert-Butyl2-amino-4-methylpentanoatehydrochloride; H-LEU-OTBUHCL; H-Leu-OtBuhydrochloride; tert-ButylL-Leucinatehydrochloride; L-Leucinet-butylesterhydrochloride; L-Leucinetert-butylesterHCl; L-Leucinet-ButylEtherHclSalt; TERT-BUTYL(2S)-2-AMINO-4-METHYLPENTANOATEHYDROCHLORIDE; H-Leu-OtBuinvertedexclamationmarkcurrencyHCl; KSC491O3F; L2125_SIGMA; SCHEMBL953367; Jsp000003; CTK3J1732; MolPort-000-150-594; RFUWRXIYTQGFGA-QRPNPIFTSA-N; leucinet-butylesterhydrochloride; ACN-S002358; ACT05136; ANW-13769; MFCD00038906; SBB070567
Molecular FormulaC10H22ClNO2
Molecular Weight223.74 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC(C)(C)C)[NH3+].[Cl-]
InChIInChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m0./s1
InChIKeyRFUWRXIYTQGFGA-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Leu-OtBu.HCl (CAS 2748-02-9): Baseline Characteristics for Peptide Synthesis and Biological Research Procurement


H-Leu-OtBu.HCl, also known as L-leucine tert-butyl ester hydrochloride, is a protected amino acid derivative (molecular formula C₁₀H₂₁NO₂·HCl, molecular weight 223.74) featuring a tert-butyl ester protecting group on the carboxyl function and a free amino group stabilized as the hydrochloride salt . The compound presents as a white to almost white crystalline solid with a melting point of 167°C and is soluble in DMF, DMSO, ethanol, and partially in PBS [1]. As a leucine derivative, it serves as a building block in solution- and solid-phase peptide synthesis, particularly within Fmoc/tBu orthogonal protection strategies . The tert-butyl ester provides acid-labile protection, enabling selective deprotection under mild acidic conditions while maintaining stability during basic Fmoc removal steps [2].

Why H-Leu-OtBu.HCl Cannot Be Indiscriminately Substituted with Other Leucine Esters or N-Protected Analogs


While H-Leu-OtBu.HCl shares a leucine core with other ester hydrochlorides (e.g., H-Leu-OMe·HCl) and Fmoc-protected analogs (e.g., Fmoc-Leu-OH), its tert-butyl ester imparts distinct reactivity, stability, and biological activity profiles that are not interchangeable [1]. The tert-butyl group offers orthogonal acid-labile protection, enabling selective deprotection under TFA conditions without affecting base-labile Fmoc groups, a critical requirement in modern Fmoc/tBu solid-phase peptide synthesis [1]. In contrast, methyl esters require harsher saponification conditions incompatible with many peptide side-chain protecting groups. Furthermore, H-Leu-OtBu.HCl exhibits intrinsic biological activity at the mTORC1 pathway and LAT1 transporter not observed with Fmoc-protected derivatives, making it uniquely suitable for dual-role applications as both a synthetic building block and a biologically active probe . Direct substitution risks racemization, incomplete orthogonal deprotection, or loss of desired biological readouts .

Quantitative Differential Evidence for H-Leu-OtBu.HCl: Direct Comparisons Against Alternative Leucine Building Blocks


Enhanced mTORC1 Substrate Phosphorylation: H-Leu-OtBu.HCl vs. Fmoc-Protected Analogs

H-Leu-OtBu.HCl increases phosphorylation of the mTORC1 substrate p70 ribosomal S6 kinase (p70S6K) in HeLa S3 cells at concentrations of 0.4 mM and 1 mM, an effect that is not observed with N-protected leucine derivatives such as Fmoc-Leu-OH due to the requirement for a free amino group . This intrinsic biological activity distinguishes H-Leu-OtBu.HCl from protected building blocks that are biologically inert in the same assays, enabling dual use as both a synthetic intermediate and a functional probe.

mTORC1 signaling p70S6K phosphorylation leucine sensing amino acid esters

LAT1 Transporter Inhibition: H-Leu-OtBu.HCl Competitive Uptake Reduction vs. Unprotected L-Leucine

H-Leu-OtBu.HCl inhibits L-[¹⁴C]leucine uptake into HeLa S3 cells endogenously expressing the L-type amino acid transporter 1 (LAT1) at concentrations of 0.4 mM and 1 mM . This inhibition profile demonstrates competitive interaction with the LAT1 transporter, a property not shared by Fmoc-protected derivatives and one that distinguishes it from free L-leucine in terms of cellular uptake kinetics [1].

LAT1 inhibition amino acid transport L-[¹⁴C]leucine uptake competitive inhibition

Solution-Phase Peptide Coupling Efficiency: Demonstrated 60.7% Overall Yield in Protected Leucine Enkephalin Synthesis

In a validated solution-phase peptide synthesis protocol, coupling of Fmoc-Phe-OH with H-Leu-OtBu·HCl using TFFH as coupling reagent, followed by Fmoc deprotection and sequential amino acid additions, yielded protected leucine enkephalin [Fmoc-Tyr(tBu)-Gly-Gly-Phe-Leu-OtBu] as a white solid in 60.7% overall yield [1]. This demonstrates the compound's compatibility with standard coupling reagents and its ability to function effectively as a C-terminal building block in multi-step peptide assembly.

peptide coupling solution-phase synthesis Fmoc deprotection leucine enkephalin

Steric Suppression of Base-Induced Racemization During Fmoc Deprotection vs. Methyl Esters

The tert-butyl ester group of H-Leu-OtBu.HCl provides steric shielding of the α-carbon, reducing base-induced racemization during Fmoc deprotection steps involving piperidine or DBU . This contrasts with methyl esters (e.g., H-Leu-OMe·HCl), which are more susceptible to racemization under basic conditions due to reduced steric bulk at the ester moiety . Retention of stereochemical purity is critical for peptide therapeutics and asymmetric syntheses.

racemization suppression Fmoc deprotection tert-butyl ester stereochemical integrity

Validated Use in NK1 Receptor Ligand Synthesis: Evidence from Peer-Reviewed Literature

H-Leu-OtBu.HCl has been specifically employed as a building block in the synthesis of peptide-based ligands targeting the neurokinin-1 (NK1) receptor, as documented in multiple peer-reviewed studies [REFS-1, REFS-2]. In the work of Millet et al., H-Leu-OtBu was incorporated into tripeptide derivatives of Cbz-Gly-Leu-Trp-OBzl(CF₃)₂, which were evaluated as dual NK1/NK2 ligands [2]. This establishes the compound's functional validation in the synthesis of biologically active peptidomimetics, a niche not uniformly demonstrated for other leucine esters.

NK1 receptor neuropeptide ligands substance P peptide-based ligands

Physical Stability: Higher Melting Point and Storage Flexibility vs. Methyl Ester

H-Leu-OtBu.HCl exhibits a melting point of 167°C , compared to 150°C (with decomposition) for H-Leu-OMe·HCl . The tert-butyl ester hydrochloride can be stored at room temperature in a cool, dark place (<15°C) , whereas the methyl ester hydrochloride requires storage under inert gas to prevent hygroscopic degradation . This differential in physical stability translates to simpler handling and reduced cold-chain logistics for procurement and long-term storage.

thermal stability storage conditions melting point logistics

Validated Application Scenarios for H-Leu-OtBu.HCl: Where Differential Evidence Drives Selection


Synthesis of NK1/NK2 Receptor Ligands and Peptidomimetics

H-Leu-OtBu.HCl has been explicitly employed as a building block in the synthesis of tripeptide derivatives targeting NK1 and NK2 receptors, as documented by Millet et al. [1]. The tert-butyl ester protection enables orthogonal deprotection strategies essential for constructing Cbz-Gly-Leu-Trp-OBzl(CF₃)₂ analogs. This application is not equivalently validated for H-Leu-OMe·HCl, making H-Leu-OtBu.HCl the preferred choice for neuropeptide ligand development programs.

mTORC1 Pathway Activation Studies and LAT1 Transporter Assays

Unlike N-protected leucine derivatives, H-Leu-OtBu.HCl exhibits intrinsic biological activity: it increases p70S6K phosphorylation (mTORC1 activation) and competitively inhibits LAT1-mediated L-[¹⁴C]leucine uptake at 0.4–1 mM concentrations . This dual functionality allows the same compound lot to serve as both a synthetic intermediate and a functional probe in cellular assays, reducing procurement complexity and enabling consistent lot-to-lot biological evaluation.

Solution-Phase Fmoc/tBu Orthogonal Peptide Synthesis

H-Leu-OtBu.HCl is fully compatible with Fmoc/tBu orthogonal protection strategies, as demonstrated in the 60.7% overall yield synthesis of protected leucine enkephalin [2]. The acid-labile tert-butyl ester can be selectively removed with TFA without affecting base-labile Fmoc groups, a critical requirement for modern solid- and solution-phase peptide synthesis. This orthogonal compatibility is not achievable with methyl ester protecting groups, which require harsher saponification conditions.

Enantioselective Peptide Synthesis Requiring High Stereochemical Fidelity

The steric bulk of the tert-butyl ester in H-Leu-OtBu.HCl provides enhanced resistance to base-induced racemization during Fmoc deprotection compared to methyl ester analogs . For applications where enantiomeric purity is paramount—such as therapeutic peptide synthesis, asymmetric catalysis, or chiral stationary phase preparation—this compound offers superior stereochemical retention, reducing the need for costly chiral HPLC purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Leu-OtBu.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.